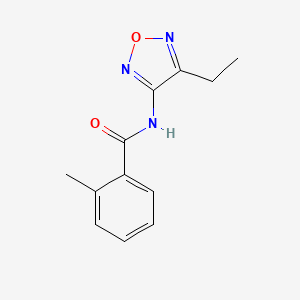

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an ethyl group on the oxadiazole ring and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 4-ethyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable for creating polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Comparison:

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide features a methoxy group instead of a methyl group, which may alter its reactivity and biological activity .

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide has the methyl group positioned differently on the benzene ring, potentially affecting its chemical properties and interactions .

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide includes a bulkier substituent, which may influence its steric interactions and solubility .

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a 1,2,5-oxadiazole ring which is known for its diverse biological properties. The incorporation of an ethyl group at position 4 of the oxadiazole and a methyl group on the benzamide moiety enhances its lipophilicity and biological activity. The oxadiazole ring is particularly noted for its role in various therapeutic areas, including anti-cancer and anti-malarial activities.

Antiplasmodial Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of oxadiazoles have shown promising selectivity and potency against both chloroquine-sensitive and resistant strains of the parasite. A notable study highlighted that certain 1,2,5-oxadiazole derivatives demonstrated an IC50 value as low as 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, resulting in a selectivity index of 1526 .

| Compound | Structure | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | - | Antiplasmodial | 0.034 | 1526 |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | - | Antiplasmodial | - | High selectivity index |

| N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | - | Antifungal | - | Effective against phytopathogenic fungi |

Anticancer Activity

Several studies have also explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines. One study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines . These findings suggest that modifications in the oxadiazole structure can significantly influence anticancer activity.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors implicated in disease pathways. Molecular docking studies have provided insights into binding affinities and mechanisms of action against biological targets such as enzymes involved in cancer cell proliferation .

Case Studies

Case Study 1: Antimalarial Activity

A recent investigation into the structure–activity relationships (SAR) of various oxadiazole derivatives revealed that specific substitutions at the phenyl moiety significantly enhanced antiplasmodial activity. The study systematically varied substituents on the aromatic ring and assessed their impact on biological potency .

Case Study 2: Anticancer Activity

Another study focused on synthesizing a series of oxadiazole-based compounds and evaluating their cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide |

InChI |

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15,16) |

InChI Key |

OOLCOPUYVWBZJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.